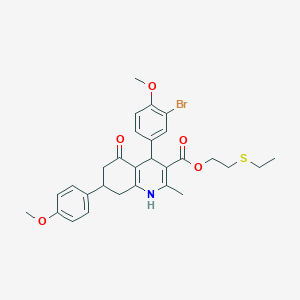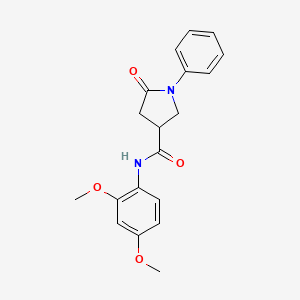
N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that is often used as a bioactive molecule in various biological and medical studies.
作用機序
The mechanism of action of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause damage to DNA and other cellular components. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has also been found to increase the levels of glutathione, a molecule that is involved in the detoxification of harmful substances in the body.
実験室実験の利点と制限
One of the main advantages of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is its bioactivity, which makes it a useful tool in scientific research. However, there are also several limitations to its use in lab experiments. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide is a relatively new compound, and its effects on the body are not fully understood. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide, as well as its potential side effects. Another area of interest is its potential use as a treatment for Alzheimer's disease. Studies are needed to determine the optimal dosage and delivery method for N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide, as well as its effects on cognitive function. Finally, there is also interest in studying the biochemical and physiological effects of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide in more detail, in order to better understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine in the presence of a base. The resulting product is then reacted with benzyl chloride to form the final compound, N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has been widely used in scientific research for its bioactive properties. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide has also been used as a potential treatment for Alzheimer's disease, as it has been found to reduce the levels of amyloid-beta peptides in the brain.
特性
IUPAC Name |
N-benzyl-4-(butylamino)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-2-3-11-18-16-10-9-15(12-17(16)20(21)22)25(23,24)19-13-14-7-5-4-6-8-14/h4-10,12,18-19H,2-3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPQNAFQMQIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)

![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)
![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)
